4-Bromo-6-(3-iodophenyl)pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(3-iodophenyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a bromine atom and an iodophenyl group. The exact 3D structure would require more specific analysis.Physical And Chemical Properties Analysis
The molecular weight of “4-Bromo-6-(3-iodophenyl)pyrimidine” is 360.98 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.Scientific Research Applications
Antiviral Activity
- Substituted Pyrimidines with Antiviral Properties : 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including bromo and iodo derivatives, have been investigated. These compounds, particularly the 5-halogen-substituted derivatives, showed pronounced antiretroviral activity and were comparable to reference drugs like adefovir and tenofovir, without measurable toxicity (Hocková et al., 2003).
Inhibitors in Medicinal Chemistry
- Pyrimidines as Dihydrouracil Dehydrogenase and Uridine Phosphorylase Inhibitors : Phenylselenenyl- and phenylthio-substituted pyrimidines were found to inhibit enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. These compounds also showed modest selective anti-human-immunodeficiency-virus activity in human lymphocytes (Goudgaon et al., 1993).
DNA Damage and Repair
- Pyrimidine Photoproducts in DNA : Pyrimidine photoproducts, including bromo and iodo derivatives, play a significant role in DNA damage and repair mechanisms. Their formation is induced by UV irradiation, affecting the DNA structure and its biological functions (Douki et al., 1995).
Antimicrobial and Antituberculosis Activity
- Pyrimidine Incorporated Schiff Base for Antimicrobial Use : Pyrimidine derivatives have been synthesized and evaluated for antimicrobial and antituberculosis activity. These compounds exhibited good antibacterial, antifungal, and antituberculosis activity, highlighting their potential in pharmaceutical applications (Soni & Patel, 2017).
Synthesis and Application in Chemistry
- Improved Synthesis of Pyrimidine Derivatives : Research has been conducted on the improved and scalable preparation of pyrimidine derivatives, which are important intermediates in the pharmaceutical and chemical fields. This includes the synthesis of bromo and chloro derivatives of pyrimidines (Bugge et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-bromo-6-(3-iodophenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrIN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXAWJKLWARBLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(3-iodophenyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.